2-(Piperazin-1-ylsulfonyl)benzoic acid

Description

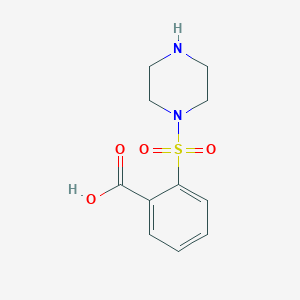

2-(Piperazin-1-ylsulfonyl)benzoic acid is a benzoic acid derivative featuring a piperazine ring connected via a sulfonyl (-SO₂-) group at the ortho position of the benzene ring. Piperazine, a six-membered ring containing two nitrogen atoms, introduces basicity and conformational flexibility, while the sulfonyl group enhances electron-withdrawing effects and hydrogen-bond acceptor capacity .

Synthetic routes for analogous compounds (e.g., 2-(2-chlorophenoxy)benzoic acid derivatives) involve nucleophilic aromatic substitution and esterification steps , suggesting that similar methods could apply to this compound. Its structural features make it a candidate for bioactive molecule design, particularly in antioxidant or receptor-targeting applications, as seen in related acridine-piperazine hybrids .

Properties

IUPAC Name |

2-piperazin-1-ylsulfonylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O4S/c14-11(15)9-3-1-2-4-10(9)18(16,17)13-7-5-12-6-8-13/h1-4,12H,5-8H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHTBWKZGYHGAFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)S(=O)(=O)C2=CC=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation from Methyl Salicylate (Based on Patent CN105777669A)

This method uses methyl salicylate as the starting material and involves the following steps:

| Step | Reaction | Conditions | Reagents | Notes |

|---|---|---|---|---|

| 1 | Chlorosulfonylation of methyl salicylate to form 5-chlorosulfonyl-2-hydroxybenzoic acid methyl ester | Reaction with chlorosulfonic acid and thionyl chloride at controlled temperature | Chlorosulfonic acid, thionyl chloride | Forms intermediate (III) |

| 2 | Nucleophilic substitution of chlorosulfonyl group by N-methylpiperazine | Organic solvent, base (potassium carbonate, sodium carbonate, sodium bicarbonate, triethylamine, pyridine, 4-dimethylaminopyridine, or N-methylpiperazine), temperature 10°C to reflux, 2-24 hours | N-methylpiperazine, base | Forms methyl 2-hydroxy-5-(4-methylpiperazin-1-ylsulfonyl)benzoate (IV) |

| 3 | Ethylation of hydroxyl group | Organic solvent, ethylating reagent, controlled temperature | Suitable ethylating agent | Forms 2-ethoxy-5-(4-methylpiperazin-1-ylsulfonyl)benzoate (V) |

| 4 | Hydrolysis of ester to acid | Potassium hydroxide or sodium hydroxide in solvent, 25°C to reflux, 1-24 hours; acidification with dilute HCl to pH 3-4 under ice bath | KOH or NaOH, dilute HCl | Yields 2-ethoxy-5-(4-methylpiperazin-1-ylsulfonyl)benzoic acid (I) |

This method is notable for its use of mild bases and controlled temperatures to achieve high purity and yield of the target acid.

Chemical Reactions Analysis

Types of Reactions

2-(Piperazin-1-ylsulfonyl)benzoic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions

Major Products

Oxidation: Sulfone derivatives.

Reduction: Sulfide derivatives.

Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used

Scientific Research Applications

Medicinal Chemistry

2-(Piperazin-1-ylsulfonyl)benzoic acid is primarily investigated for its potential therapeutic properties:

- Anticancer Activity: Studies have shown that this compound exhibits significant anticancer effects across various cancer cell lines. For instance, it has demonstrated IC50 values of approximately 10 µM against colon cancer (HCT116) and 12.5 µM against breast cancer (MCF7) cell lines, indicating its potential as a lead compound in cancer therapy.

| Cancer Type | Cell Line | IC50 (µM) |

|---|---|---|

| Breast Cancer | MCF7 | 12.5 |

| Lung Cancer | A549 | 15.0 |

| Colon Cancer | HCT116 | 10.0 |

- Antimicrobial Properties: This compound has shown antimicrobial activity against several resistant bacterial strains. For example, it has a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and 64 µg/mL against Escherichia coli.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Enzyme Inhibition Studies

The compound acts as an enzyme inhibitor, particularly in pathways related to cancer cell proliferation and survival. It has been identified as a cyclin-dependent kinase (CDK) inhibitor, which is crucial for regulating the cell cycle and inducing apoptosis in cancer cells through caspase activation.

Anticancer Properties

A notable study published in the Journal of Medicinal Chemistry evaluated the efficacy of this compound against various cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with significant effects observed at lower concentrations compared to standard chemotherapeutic agents.

Antimicrobial Efficacy

In comparative studies on antimicrobial agents, this compound demonstrated superior activity against multi-drug resistant bacterial strains, suggesting its potential as a novel therapeutic agent for treating infections resistant to conventional antibiotics.

Mechanism of Action

The mechanism of action of 2-(Piperazin-1-ylsulfonyl)benzoic acid involves its ability to act as a buffer, maintaining a stable pH in various environments. This property is crucial in biochemical and biological experiments where pH stability is essential for accurate results. The compound interacts with hydrogen ions, either accepting or donating them to maintain the desired pH level .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 2-(Piperazin-1-ylsulfonyl)benzoic acid and analogous compounds:

*Estimated based on analogous compound data.

Key Comparisons:

Hydrogen Bonding and Solubility: The piperazine sulfonyl group in the target compound provides multiple hydrogen-bonding sites (sulfonyl oxygen and piperazine nitrogens), enhancing interactions with biological targets like enzymes or receptors. This contrasts with 2-(piperidin-1-ylsulfonyl)benzoic acid, which lacks a second nitrogen, reducing its hydrogen-bond donor capacity . Compared to 2-phenylbenzimidazole-5-sulfonic acid, the benzoic acid core in the target compound offers a carboxylic acid group (-COOH), which can ionize in physiological conditions, improving aqueous solubility relative to benzimidazole derivatives .

Biological Activity: Piperazine-containing compounds, such as 9-(piperazin-1-yl)acridine derivatives, exhibit significant antioxidant activity due to electron-rich aromatic systems and hydrogen-bond-mediated interactions with targets like ASN10 and GLY60 residues . Similar mechanisms may apply to this compound. In contrast, 2-(2-chlorophenoxy)benzoic acid derivatives prioritize conformational matching with receptors (e.g., benzodiazepine agonists) via aromatic stacking and halogen interactions .

Extraction and Diffusivity: Benzoic acid derivatives with bulky substituents (e.g., sulfonyl-piperazine) may exhibit lower effective diffusivity compared to simpler analogs like methylbenzoic acid, as seen in emulsion liquid membrane studies where mobility follows benzoic acid > acetic acid > phenol .

Synthetic Complexity :

- The synthesis of this compound likely requires multi-step reactions, including sulfonylation of benzoic acid with piperazine, whereas methylbenzoic acid can be prepared via direct alkylation .

Biological Activity

2-(Piperazin-1-ylsulfonyl)benzoic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, providing a comprehensive overview supported by various studies.

This compound is synthesized through the reaction of piperazine with benzoic acid derivatives. The compound features a sulfonyl group attached to a piperazine moiety, which enhances its reactivity and biological properties. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, which are critical for its application in drug development.

The biological activity of this compound is primarily attributed to its ability to act as a buffer in biochemical assays, maintaining stable pH levels essential for various biological processes. It interacts with hydrogen ions, facilitating pH stability in experimental settings. Furthermore, the compound has been investigated for its potential as an inhibitor of histone deacetylases (HDACs), particularly HDAC6, which plays a crucial role in cancer cell proliferation and survival .

Antiproliferative Activity

Research has shown that derivatives of this compound exhibit selective antiproliferative activity against cancer cells. For instance, a study identified several hydroxamic acid analogs that selectively inhibit HDAC6 with IC50 values ranging from 0.1 to 1.0 μM, demonstrating their potential as anticancer agents . These compounds induce cell cycle arrest in the S-phase while minimally inducing apoptosis, highlighting their mechanism of action in cancer treatment.

Anti-inflammatory Properties

In animal models, compounds related to this compound have demonstrated anti-inflammatory effects comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs) like diclofenac. In carrageenan-induced paw edema tests, these compounds showed significant inhibition of edema development at various doses (25 mg/kg and 125 mg/kg), indicating their therapeutic potential in managing inflammation .

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 2-(Piperazin-1-yl)benzoic acid | Lacks sulfonyl group | Limited buffering capacity |

| Benzoic acid | Simple structure without piperazine or sulfonyl | Minimal biological activity |

| Sulfonylbenzoic acid | Contains sulfonyl group but lacks piperazine | Moderate buffering capacity |

The presence of both the piperazine and sulfonyl groups in this compound confers unique properties that enhance its reactivity and biological efficacy compared to these related compounds.

Q & A

Q. What are the common synthetic routes for preparing 2-(Piperazin-1-ylsulfonyl)benzoic acid, and how can reaction efficiency be optimized?

Methodological Answer: The compound is typically synthesized via coupling reactions between sulfonyl chloride derivatives and piperazine-modified benzoic acid precursors. For example, sulfonylation of 2-aminobenzoic acid with piperazine-1-sulfonyl chloride in a polar aprotic solvent (e.g., DMF) with a base like triethylamine can yield the target compound. Optimization involves adjusting reaction temperature (60–80°C), solvent purity, and stoichiometric ratios. Reaction progress should be monitored via TLC (Rf ~0.5 in ethyl acetate/hexane) and purified using column chromatography. Yield improvements (>70%) are achievable by excluding moisture and using anhydrous conditions .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Methodological Answer:

- Spectroscopy: ¹H and ¹³C NMR (in DMSO-d6) confirm the presence of the piperazine ring (δ 2.5–3.5 ppm for N–CH2) and sulfonyl group (δ 7.8–8.2 ppm for aromatic protons adjacent to sulfonyl). IR spectroscopy identifies key functional groups (e.g., S=O stretch at ~1150–1350 cm⁻¹).

- Crystallography: Single-crystal X-ray diffraction using SHELXL refines bond lengths/angles and validates molecular geometry. Data collection at low temperature (100 K) minimizes thermal motion artifacts. SHELXTL software processes diffraction data, with R-factor thresholds <5% for high reliability .

Q. How can researchers identify and quantify synthetic byproducts or impurities in this compound?

Methodological Answer: Impurities such as unreacted sulfonyl chloride or dealkylated piperazine derivatives are detected via HPLC-MS with a C18 column (mobile phase: acetonitrile/0.1% formic acid). Quantification uses calibration curves from spiked standards. For example, a byproduct eluting at 4.2 min (m/z 280) can be identified via fragmentation patterns. Purity >97% is achievable with recrystallization from ethanol/water mixtures .

Advanced Research Questions

Q. How can discrepancies in crystallographic data (e.g., residual electron density) be resolved during refinement of this compound structures?

Methodological Answer: Residual electron density near the sulfonyl group often arises from disordered solvent or hydrogen atoms. Use SHELXL’s PART and DFIX commands to apply geometric restraints for bond lengths/angles. For twinned crystals, the TWIN command with a BASF parameter refines the twin fraction. Validate hydrogen-bonding networks using PLATON to ensure Rint < 0.05 .

Q. What strategies are used to analyze hydrogen-bonding networks in this compound crystals, and how do they influence supramolecular assembly?

Methodological Answer: Graph set analysis (Etter’s formalism) categorizes hydrogen bonds into motifs like R₂²(8) rings (piperazine N–H⋯O=S interactions) or C(6) chains (benzoic acid O–H⋯N hydrogen bonds). These motifs stabilize layered packing, reducing solubility in nonpolar solvents. Computational tools (Mercury 4.0) visualize interactions and predict crystal density (~1.45 g/cm³) .

Q. How can researchers design derivatives of this compound to enhance biological activity, and what in vitro assays validate these modifications?

Methodological Answer:

- Derivative Design: Introduce electron-withdrawing groups (e.g., –CF₃) at the benzoic acid 4-position to enhance enzyme binding. Replace piperazine with morpholine to alter pharmacokinetics.

- Validation Assays: Test α-glucosidase inhibition via UV-Vis assays (λ = 405 nm) using p-nitrophenyl-α-D-glucopyranoside. IC₅₀ values <10 µM indicate potency. SAR trends correlate substituent electronegativity with activity .

Q. What methodologies assess the metabolic stability of this compound derivatives in hepatic models?

Methodological Answer: Incubate derivatives (10 µM) with human liver microsomes (37°C, NADPH cofactor) for 60 minutes. Quench reactions with acetonitrile and analyze via LC-MS/MS. Major metabolites (e.g., hydroxylated at the piperazine ring, m/z +16) are quantified against deuterated internal standards. Half-life (t₁/₂) >2 hours suggests favorable metabolic stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.